Hydrogen-Bond Acceptor Count: 1,3-Dioxo Pattern vs. Unsubstituted Pyrrolo[1,2-c]pyrimidine-4-carbonitrile
The target compound possesses three hydrogen-bond acceptor (HBA) sites — two carbonyl oxygens and the nitrile nitrogen — versus only one HBA (the nitrile nitrogen) in the non-dioxo analog pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3) [1]. This difference fundamentally alters the compound's capacity to engage biological targets through directional intermolecular interactions.
| Evidence Dimension | Hydrogen-Bond Acceptor (HBA) Count |
|---|---|
| Target Compound Data | 3 HBA sites (2 carbonyl O, 1 nitrile N) |
| Comparator Or Baseline | Pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3): 1 HBA site (nitrile N only) |
| Quantified Difference | 3-fold higher HBA count (3 vs. 1) |
| Conditions | Computed from 2D chemical structure; HBA defined by Cactvs algorithm (PubChem release 2021.05.07) [1] |
Why This Matters
A 3-fold increase in HBA capacity directly impacts the number and geometry of potential intermolecular interactions with protein targets, making the 1,3-dioxo compound a fundamentally different pharmacological tool that cannot be substituted by non-dioxo analogs in SAR campaigns.
- [1] PubChem. (2026). Compound Summary for CID 2512854: 1,3-dioxo-1H,2H,3H,5H,6H,7H-pyrrolo[1,2-c]pyrimidine-4-carbonitrile; and CID 13175407 for pyrrolo[1,2-c]pyrimidine-4-carbonitrile (CAS 52951-24-3). National Center for Biotechnology Information. View Source
